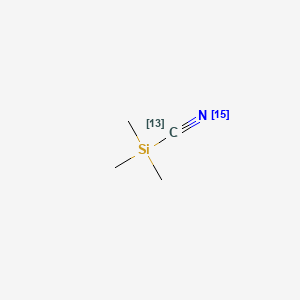

Trimethylsilyl cyanide-13C,15N

概述

描述

Trimethylsilyl cyanide-13C,15N is a specialized isotopically labeled compound with the molecular formula (CH3)3Si13C15N. It is a derivative of trimethylsilyl cyanide, where the carbon and nitrogen atoms are enriched with the isotopes carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research for tracing and studying chemical reactions and mechanisms due to its isotopic labels.

准备方法

Synthetic Routes and Reaction Conditions

Trimethylsilyl cyanide-13C,15N can be synthesized through the reaction of trimethylchlorosilane with isotopically labeled potassium cyanide (13C,15N). The reaction is typically carried out in the presence of a catalyst such as zinc iodide and a solvent like polyethylene glycol (PEG400) under stirring at room temperature or ultrasonic radiation . Another method involves the reaction of trimethylchlorosilane with lithium cyanide in an anhydrous tetrahydrofuran solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of specialized equipment to handle toxic reagents and maintain an inert atmosphere is crucial for safety and efficiency.

化学反应分析

Types of Reactions

Trimethylsilyl cyanide-13C,15N undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.

Strecker Reaction: It participates in the Strecker synthesis to produce α-aminonitriles.

Cyanation: It can be used for the cyanation of aryl halides and thiols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, amines, and aryl halides. Typical reaction conditions involve the use of catalysts such as palladium complexes, manganese oxide octahedral molecular sieves, and Brønsted acids .

Major Products

The major products formed from reactions with this compound include cyanohydrin trimethylsilyl ethers, α-aminonitriles, and various cyanated organic compounds .

科学研究应用

Organic Chemistry

Nucleophilic Addition Reactions:

Trimethylsilyl cyanide-13C,15N is extensively utilized in organic chemistry for nucleophilic addition to aldehydes and ketones. A notable study demonstrated the effectiveness of this compound in producing high yields of cyanohydrin silyl ethers when reacted with various aldehydes under Lewis base catalysis using phosphines and amines as catalysts.

Strecker Synthesis:

The compound also plays a crucial role in the Strecker synthesis, where it is used to produce α-aminonitriles. This reaction is significant for synthesizing amino acids and other biologically relevant compounds.

Biochemistry

Metabolic Pathway Investigation:

In biochemistry, this compound aids in elucidating metabolic pathways by tracking the incorporation of isotopes into biomolecules. Researchers have successfully employed this compound to study enzyme mechanisms and metabolic fluxes in various biological systems.

Case Study:

A study investigated the use of this compound in tracing metabolic pathways in plant tissues. The results indicated that the compound could effectively label specific metabolites, providing insights into plant metabolism under different environmental conditions .

Pharmaceutical Development

Diagnostic Tools:

In medicinal chemistry, this compound is used to develop diagnostic tools by studying how isotopically labeled compounds behave in biological systems. This application is crucial for understanding drug metabolism and efficacy.

Therapeutic Agent Design:

The compound's ability to provide detailed information on reaction mechanisms makes it valuable in designing therapeutic agents. For example, its use in synthesizing new drug candidates has been documented, where its isotopic labeling facilitated the optimization of synthetic routes.

作用机制

The mechanism of action of trimethylsilyl cyanide-13C,15N involves its role as a nucleophilic reagent. It adds across carbon-oxygen double bonds in aldehydes and ketones to form new carbon-carbon bonds, resulting in the formation of cyanohydrin trimethylsilyl ethers . The presence of isotopic labels allows for detailed study of the reaction intermediates and products through spectroscopic methods.

相似化合物的比较

Similar Compounds

Trimethylsilyl cyanide: The non-isotopically labeled version of the compound.

Trimethylsilyl cyanide-13C: Labeled only with carbon-13.

Trimethylsilyl cyanide-15N: Labeled only with nitrogen-15.

Uniqueness

Trimethylsilyl cyanide-13C,15N is unique due to the dual isotopic labeling, which provides more detailed information in tracing studies compared to compounds labeled with a single isotope. This dual labeling enhances the accuracy and resolution of spectroscopic analyses, making it a valuable tool in advanced research applications .

生物活性

Trimethylsilyl cyanide-13C,15N (TMSCN-13C,15N) is an isotopically labeled derivative of trimethylsilyl cyanide, featuring carbon-13 and nitrogen-15 isotopes. This compound is primarily utilized in organic synthesis and chemical research due to its unique properties that enhance the study of biological and chemical mechanisms.

Overview of this compound

- Chemical Formula: (CH₃)₃Si¹³C¹⁵N

- Molecular Weight: 101.19 g/mol

- CAS Number: 81797-53-7

- Structure: The compound possesses a bulky trimethylsilyl group that shields the carbon atom, influencing its reactivity and spectral properties, particularly in NMR spectroscopy.

TMSCN-13C,15N primarily acts through nucleophilic additions to electrophiles such as aldehydes and ketones. The key biochemical pathways affected by this compound include:

- Formation of Cyanohydrin Silyl Ethers: TMSCN-13C,15N reacts with aldehydes and ketones to produce cyanohydrin silyl ethers.

- Strecker Synthesis: It participates in the formation of α-aminonitriles through the Strecker reaction.

These reactions are significant in organic synthesis and can be leveraged for various applications in medicinal chemistry and biological research.

Applications in Scientific Research

TMSCN-13C,15N serves multiple roles across different fields:

- Organic Chemistry: Used for tracing reaction mechanisms due to its isotopic labeling.

- Biochemistry: Helps elucidate metabolic pathways by tracking isotope incorporation into biomolecules.

- Pharmaceutical Development: Assists in the design of diagnostic tools and therapeutic agents by studying isotopically labeled compounds' behavior in biological systems .

1. Nucleophilic Addition to Aldehydes

In a study exploring the addition of TMSCN to various aldehydes using Lewis base catalysis, it was found that phosphines and amines were particularly effective catalysts. This reaction demonstrated high yields of cyanohydrin silyl ethers, showcasing TMSCN's utility in synthetic organic chemistry .

2. Cyanooxovanadate Synthesis

Research involving the cyanosilylation of ketones with TMSCN revealed its effectiveness in forming complex organosilicon compounds. The study highlighted the catalytic performance of vanadium-based catalysts when paired with TMSCN, achieving high turnover frequencies (TOF) in reactions involving sterically hindered substrates .

Comparative Analysis with Similar Compounds

| Compound Name | Isotopic Labeling | Key Applications |

|---|---|---|

| Trimethylsilyl cyanide | None | General organic synthesis |

| Trimethylsilyl cyanide-13C | Carbon-13 | Isotope tracing in chemical reactions |

| Trimethylsilyl cyanide-15N | Nitrogen-15 | Tracing nitrogen-containing compounds |

| This compound | Carbon-13 & Nitrogen-15 | Enhanced resolution in NMR; versatile applications |

TMSCN-13C,15N is unique due to its dual isotopic labeling, which provides more detailed insights into reaction mechanisms compared to single-labeled counterparts.

属性

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[13C]#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745972 | |

| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81797-53-7 | |

| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81797-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。